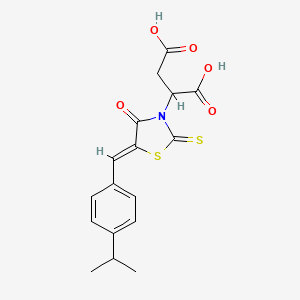

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Description

Properties

IUPAC Name |

2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S2/c1-9(2)11-5-3-10(4-6-11)7-13-15(21)18(17(24)25-13)12(16(22)23)8-14(19)20/h3-7,9,12H,8H2,1-2H3,(H,19,20)(H,22,23)/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDRLCXZNFEVPD-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves multiple steps. One common method starts with the preparation of the thioxothiazolidin ring, followed by the introduction of the isopropylbenzylidene group. The final step involves the addition of the succinic acid moiety under controlled conditions to ensure the correct (Z)-configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising compound for further research.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity. Its unique chemical structure allows for the creation of specialized polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Impact of Benzylidene Substituents on Activity

Key Findings :

- Electron-Withdrawing Groups (e.g., 3-fluoro) : Enhance anticancer potency in HT-29 colon cancer models, likely due to increased electrophilicity and interaction with cellular targets .

- The 4-isopropyl group’s steric effects could influence binding pocket accessibility in enzyme targets .

Variations in the Acid Moiety

The succinic acid group in the target compound provides a dicarboxylic acid structure, contrasting with monocarboxylic analogs like acetic acid derivatives (e.g., (5Z)-5-[(2Z)-2-methyl-3-phenylallylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid) . Succinic acid’s extended chain may enhance hydrogen bonding with target proteins or improve solubility in physiological environments. However, this could also increase metabolic instability compared to shorter-chain acids.

Research Findings and Implications

- Anticancer Activity : The target compound’s 4-isopropyl group may confer superior tumor selectivity compared to 3-fluoro derivatives, though direct comparative studies are lacking. ’s indolinylidene analogs show broader enzyme-targeting capabilities, indicating substituent choice can diversify therapeutic applications .

- Structural Stability : The Z-configuration, conserved across analogs in , and 7, is crucial for maintaining planar geometry and π-π stacking interactions with biological targets .

- Pharmacokinetics : Succinic acid’s polarity may offset the lipophilicity of the 4-isopropyl group, balancing tissue penetration and systemic clearance. This contrasts with acetic acid derivatives, which exhibit shorter half-lives .

Biological Activity

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C₁₄H₁₅N₁O₃S₂

- Molecular Weight : 301.41 g/mol

- Functional Groups : Thiazolidinone ring, succinic acid moiety, and an isopropylbenzylidene substituent.

The anticancer properties of thiazolidinone derivatives, including our compound of interest, are primarily attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. The thiazolidinone core is known for its interaction with various cellular targets, including:

- Inhibition of Proteins : Compounds like this compound have been shown to inhibit key proteins involved in cancer cell survival and proliferation, such as BRAF and PI3K pathways.

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on multiple cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The compound exhibited significant inhibition of cell growth with an IC50 value ranging between 24.5 μM to 28.6 μM depending on the cell line tested .

- Structure-Activity Relationship (SAR) : Research indicated that modifications on the thiazolidinone core significantly affect the anticancer activity. For instance, substituents at the 5-position of the thiazolidinone ring enhanced potency against specific cancer types .

The antimicrobial efficacy of thiazolidinones is linked to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Research Findings

- Broad-Spectrum Antimicrobial Activity : In vitro studies have reported that derivatives of thiazolidinones, including our compound, exhibit antibacterial activity against several strains, with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant bacterial strains .

- Biofilm Formation Inhibition : Another important aspect of its antimicrobial action involves inhibiting biofilm formation, a critical factor in chronic infections. This property suggests potential applications in treating biofilm-associated infections .

Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 24.5 μM - 28.6 μM | Significant inhibition observed |

| Anticancer | K562 | Varies | Effective against leukemia |

| Antimicrobial | Various Bacteria | MIC < 20 μg/mL | Broad-spectrum activity |

| Biofilm Inhibition | Various Strains | Not specified | Important for chronic infection management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.